molecular formula C34H42MgN6O9S2 B1662524 Esomeprazol-Magnesium-Trihydrat CAS No. 217087-09-7

Esomeprazol-Magnesium-Trihydrat

Katalognummer: B1662524
CAS-Nummer: 217087-09-7
Molekulargewicht: 767.2 g/mol
InChI-Schlüssel: VEVZQDGATGBLIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Esomeprazole Magnesium trihydrate is a proton pump inhibitor used primarily to reduce stomach acid production. It is the S-isomer of omeprazole and is more effective in inhibiting gastric acid secretion. This compound is commonly used to treat conditions such as gastroesophageal reflux disease (GERD), Zollinger-Ellison syndrome, and peptic ulcers .

Wirkmechanismus

Target of Action

Esomeprazole magnesium trihydrate primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is crucial for the final step in gastric acid production .

Mode of Action

Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It does this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of esomeprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .

Biochemical Pathways

The primary biochemical pathway affected by esomeprazole is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, esomeprazole prevents the final step of gastric acid production, thereby suppressing both basal and stimulated gastric acid secretion .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for esomeprazole magnesium trihydrate were not found in the search results, proton pump inhibitors (PPIs) like esomeprazole are generally well-absorbed in the stomach and are extensively metabolized in the liver. The metabolites are excreted in the urine. Due to the irreversible binding of esomeprazole to the (H+, K+)-ATPase enzyme, its duration of antisecretory effect persists longer than 24 hours .

Result of Action

The primary result of esomeprazole’s action is the suppression of gastric acid secretion . This makes it effective in the management of conditions such as gastroesophageal reflux disease (GERD), prevention of gastric ulcers associated with chronic use of NSAIDs, and treatment of conditions causing gastric acid hypersecretion .

Action Environment

The action of esomeprazole can be influenced by various environmental factors. For instance, the presence of food in the stomach can delay the absorption of esomeprazole and reduce its efficacy. Therefore, it is often recommended to take esomeprazole at least one hour before a meal. Additionally, the pH of the stomach can affect the stability and solubility of esomeprazole. Esomeprazole is designed to be stable and effective in the acidic environment of the stomach .

Wissenschaftliche Forschungsanwendungen

Gastrointestinal Disorders

Esomeprazole Magnesium is predominantly used in the treatment of gastrointestinal disorders, including:

  • Stomach Ulcers : It promotes healing by inhibiting gastric acid production.
  • Zollinger-Ellison Syndrome : This condition involves excessive gastric acid secretion, and Esomeprazole helps manage symptoms by reducing acid levels .

Efficacy in Treatment

A study published in Pharmacological Reports highlighted the effectiveness of benzimidazole derivatives, including Esomeprazole, in treating various gastrointestinal issues. The research demonstrated significant improvements in patients with peptic ulcers and gastroesophageal reflux disease (GERD) when treated with Esomeprazole compared to placebo groups .

Corrosion Inhibition Properties

Recent studies have explored the use of Esomeprazole Magnesium as a corrosion inhibitor for mild steel in acidic environments. In a study conducted by Fouda et al., it was found that the compound significantly reduced corrosion rates when tested in 1 M hydrochloric acid solutions. The results indicated that the presence of Esomeprazole Magnesium formed a protective layer on the steel surface, thereby enhancing its durability against corrosion .

Comprehensive Data Tables

Application Description Research Findings
Gastrointestinal DisordersTreatment for ulcers and Zollinger-Ellison syndromeSignificant healing effects observed in clinical trials
Corrosion InhibitionProtects mild steel from corrosion in acidic mediaReduced corrosion rates noted in experimental setups

Biochemische Analyse

Biochemical Properties

Esomeprazole magnesium trihydrate plays a crucial role in biochemical reactions by inhibiting the H+/K±ATPase enzyme, also known as the proton pump, located on the secretory surface of gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. Esomeprazole magnesium trihydrate covalently binds to sulfhydryl groups of cysteines on the H+/K±ATPase enzyme, leading to irreversible inhibition of both basal and stimulated gastric acid secretion . Additionally, esomeprazole magnesium trihydrate has been shown to inhibit the activity of dimethylarginine dimethylaminohydrolase, an enzyme necessary for cardiovascular health .

Cellular Effects

Esomeprazole magnesium trihydrate affects various types of cells and cellular processes. In gastric parietal cells, it inhibits acid secretion by blocking the H+/K±ATPase enzyme. This inhibition leads to a decrease in gastric acid production, which helps in the healing of erosive esophagitis and the prevention of gastric ulcers . Esomeprazole magnesium trihydrate also influences cell signaling pathways by reducing the activity of dimethylarginine dimethylaminohydrolase, leading to an accumulation of asymmetric dimethylarginine, a nitric oxide synthase inhibitor . This can have implications for cardiovascular health, as increased levels of asymmetric dimethylarginine are associated with a higher risk of cardiovascular events .

Molecular Mechanism

The molecular mechanism of esomeprazole magnesium trihydrate involves its binding to the H+/K±ATPase enzyme in gastric parietal cells. By covalently binding to sulfhydryl groups of cysteines on the enzyme, esomeprazole magnesium trihydrate irreversibly inhibits the enzyme’s activity, preventing the final step in gastric acid production . This inhibition is long-lasting, as new enzyme molecules need to be synthesized for acid secretion to resume . Additionally, esomeprazole magnesium trihydrate’s inhibition of dimethylarginine dimethylaminohydrolase leads to an accumulation of asymmetric dimethylarginine, which further impacts cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of esomeprazole magnesium trihydrate have been observed to change over time. The compound is stable under normal storage conditions, but its stability can be affected by factors such as temperature and humidity . Long-term use of esomeprazole magnesium trihydrate has been associated with potential adverse effects, including increased susceptibility to bacterial infections, reduced absorption of micronutrients, and an increased risk of developing hypomagnesemia and hypocalcemia . These effects highlight the importance of monitoring patients during prolonged treatment with esomeprazole magnesium trihydrate.

Dosage Effects in Animal Models

In animal models, the effects of esomeprazole magnesium trihydrate vary with different dosages. At therapeutic doses, esomeprazole magnesium trihydrate effectively reduces gastric acid secretion and promotes healing of gastric ulcers . At higher doses, it can induce apoptosis in osteoclasts and osteoblasts, potentially decreasing bone turnover . Additionally, esomeprazole magnesium trihydrate has been shown to increase gastric antioxidant capacity and superoxide dismutase activity, exhibiting some antioxidative benefits . These findings underscore the importance of dosage optimization to balance therapeutic efficacy and potential adverse effects.

Metabolic Pathways

Esomeprazole magnesium trihydrate is metabolized primarily in the liver by the cytochrome P450 enzyme system, particularly CYP2C19 and CYP3A4 . The metabolism of esomeprazole magnesium trihydrate involves oxidation and reduction reactions, leading to the formation of inactive metabolites that are excreted in the urine . The hepatic first-pass effect and lower plasma clearance rate contribute to the higher systemic bioavailability of esomeprazole magnesium trihydrate compared to other proton pump inhibitors .

Transport and Distribution

Esomeprazole magnesium trihydrate is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the small intestine and transported to the liver, where it undergoes extensive metabolism . The compound is then distributed to gastric parietal cells, where it exerts its inhibitory effects on the H+/K±ATPase enzyme . The distribution of esomeprazole magnesium trihydrate is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of esomeprazole magnesium trihydrate is primarily within the gastric parietal cells, where it targets the H+/K±ATPase enzyme on the secretory surface . This localization is crucial for its inhibitory action on gastric acid production. Additionally, esomeprazole magnesium trihydrate may interact with other cellular components, such as dimethylarginine dimethylaminohydrolase, affecting its activity and function . The targeting of specific cellular compartments and organelles is essential for the therapeutic efficacy of esomeprazole magnesium trihydrate.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Esomeprazol-Magnesium-Trihydrat umfasst mehrere Schritte:

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound erfolgt in der Regel in großem Maßstab unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Analyse Chemischer Reaktionen

Arten von Reaktionen

Esomeprazol-Magnesium-Trihydrat durchläuft verschiedene Arten chemischer Reaktionen:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Esomeprazol-Magnesium-Trihydrat ist aufgrund seiner höheren Bioverfügbarkeit und konsistenteren therapeutischen Wirkungen im Vergleich zu seinem Racemat, Omeprazol, einzigartig. Seine S-Enantiomer-Konfiguration ermöglicht eine effektivere Hemmung der Magensäuresekretion .

Biologische Aktivität

The compound magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate, also known as Ufiprazole, is a derivative of benzimidazole and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C17H21MgN3O4S
  • Molecular Weight : 387.74 g/mol
  • CAS Number : 668985-31-7
  • Structure : The compound contains a benzimidazole core with methoxy and pyridine substituents that contribute to its biological activity.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties, which can be attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is crucial in preventing cellular damage and has implications in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

Gastroprotective Properties

The compound has been studied for its gastroprotective effects, particularly in the treatment of stomach ulcers and Zollinger-Ellison syndrome. Its mechanism involves the inhibition of gastric acid secretion and enhancement of mucosal defense mechanisms.

Table 1: Summary of Biological Activities

Activity TypeMechanism DescriptionReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
GastroprotectiveReduces gastric acid secretion

Case Study 1: Gastroprotective Effects

A study conducted on animal models demonstrated that administration of magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate significantly reduced ulcer formation compared to control groups. The study highlighted the compound's ability to enhance mucosal defenses while reducing acid secretion.

Case Study 2: Anti-inflammatory Potential

In vitro studies showed that the compound effectively reduced levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory conditions such as rheumatoid arthritis.

Research Findings

Recent research has focused on optimizing the formulation of magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate to enhance its bioavailability and therapeutic efficacy. Various delivery systems, including nanoparticles and liposomes, are being explored to improve absorption rates and targeted delivery.

Table 2: Research Findings Overview

Study FocusFindingsReference
FormulationEnhanced bioavailability using nanoparticles
Delivery SystemsLiposomal formulations improved therapeutic outcomes

Eigenschaften

CAS-Nummer

217087-09-7

Molekularformel

C34H42MgN6O9S2

Molekulargewicht

767.2 g/mol

IUPAC-Name

magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate

InChI

InChI=1S/2C17H18N3O3S.Mg.3H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;/h2*5-8H,9H2,1-4H3;;3*1H2/q2*-1;+2;;;

InChI-Schlüssel

VEVZQDGATGBLIC-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.[Mg+2]

Isomerische SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]

Kanonische SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.[Mg+2]

Löslichkeit

Very slightly soluble in water

Synonyme

Esomeprazole
Esomeprazole Magnesium
Esomeprazole Potassium
Esomeprazole Sodium
Esomeprazole Strontium
Esomeprazole Strontium Anhydrous
Nexium
Strontium, Esomeprazole

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Magnesium metal (1.33 grams) and Dichloromethane (3.7 ml) were added to methanol (111 ml) and stirred for 1–2 hours. The mass was cooled to a temperature of 5–10° C., esomeprazole obtained in Example 2 (37.0 grams) and methanol (111.0 ml) were added accompanied by stirring for 15–30 minutes. The reaction mass was decomposed into water (666 ml) at a temperature of 5–10° C. over a period of 45–60 minutes, and then further stirred for 30–45 minutes to separate the solid mass. The solid mass was filtered, and washed with water (222 ml). The thus obtained compound was dissolved in methanol (222 ml), and filtered off the solution to separate any excess magnesium. The solvent was removed from the filtrate to get the residual mass. The residual mass was crystallized in Acetone (278 ml) at a temperature of 0–5° C. to afford optically pure Esomeprazole magnesium trihydrate salt. The resulting product had the following characteristics. Weight: 11.5 g. Chiral Purity: ˜100%. Optical rotation: −125° (c=0.5% methanol)
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
111 mL
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
111 mL
Type
reactant
Reaction Step Two
Name
Quantity
666 mL
Type
solvent
Reaction Step Three
Name
Esomeprazole magnesium trihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate
Reactant of Route 2
magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate
Reactant of Route 3
Reactant of Route 3
magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate
Reactant of Route 4
Reactant of Route 4
magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate
Reactant of Route 5
Reactant of Route 5
magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate
Reactant of Route 6
Reactant of Route 6
magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate
Customer
Q & A

Q1: What is the mechanism of action of Esomeprazole Magnesium Trihydrate?

A1: Esomeprazole Magnesium Trihydrate is a proton pump inhibitor that specifically targets the H+/K+ ATPase enzyme found on the secretory surface of gastric parietal cells [, ]. It irreversibly binds to this enzyme, effectively blocking the final step in gastric acid production [].

Q2: How does the inhibition of the proton pump lead to a reduction in gastric acid secretion?

A2: By inhibiting the H+/K+ ATPase, Esomeprazole Magnesium Trihydrate prevents the exchange of intracellular hydrogen ions for extracellular potassium ions, effectively blocking the pump's ability to transport hydrogen ions into the gastric lumen, thereby reducing gastric acid secretion [, ].

Q3: What is the molecular formula and weight of Esomeprazole Magnesium Trihydrate?

A3: Esomeprazole Magnesium Trihydrate, a magnesium salt, possesses the molecular formula of (C17H19N3O3S)2Mg·3H2O with a molecular weight of 889.2 g/mol [, ].

Q4: What spectroscopic techniques are commonly employed to characterize Esomeprazole Magnesium Trihydrate?

A4: Researchers frequently utilize Fourier Transform Infrared Spectroscopy (FTIR) [, , ] and UV-Vis spectrophotometry [, , ] for the characterization of Esomeprazole Magnesium Trihydrate. FTIR provides information about the functional groups present in the molecule [, , ], while UV-Vis spectrophotometry allows for the determination of the drug's characteristic absorbance wavelengths, proving valuable for quantitative analysis [, , ].

Q5: Why is Esomeprazole Magnesium Trihydrate often formulated as an enteric-coated tablet?

A5: Esomeprazole Magnesium Trihydrate is susceptible to degradation in the acidic environment of the stomach [, ]. Enteric coatings protect the drug from the stomach's low pH, ensuring its release and absorption in the small intestine [, ].

Q6: What types of polymers are commonly used for enteric coating of Esomeprazole Magnesium Trihydrate tablets?

A6: Various polymers, including Acryl-EZE, Eudragit L-30 D-55, hydroxypropyl methylcellulose phthalate, and cellulose acetate phthalate, are frequently employed for enteric coating of Esomeprazole Magnesium Trihydrate tablets [, ]. These polymers provide resistance to the acidic gastric environment, ensuring drug release in the higher pH of the small intestine [, ].

Q7: How does the use of superdisintegrants in Esomeprazole Magnesium Trihydrate tablet formulations impact drug release?

A7: Superdisintegrants like Ac-Di-Sol, Crospovidone, and sodium starch glycolate are often incorporated into Esomeprazole Magnesium Trihydrate formulations to facilitate rapid tablet disintegration and enhance drug dissolution in the intestine [].

Q8: How do different diluents influence the release of Esomeprazole Magnesium Trihydrate from enteric-coated tablets?

A8: Studies have shown that diluents like lactose, due to its hydrophilicity, result in faster drug release compared to mannitol [, ]. The choice of diluent can therefore influence the rate and extent of drug release from the formulation.

Q9: Why is it important to validate analytical methods used for the estimation of Esomeprazole Magnesium Trihydrate?

A9: Method validation ensures the accuracy, precision, specificity, linearity, and robustness of the analytical method [, , ]. This is crucial for reliable quantification of the drug in pharmaceutical formulations and biological samples.

Q10: What analytical techniques are commonly used for the quantification of Esomeprazole Magnesium Trihydrate?

A10: Commonly employed techniques include high-performance liquid chromatography (HPLC) [, , , ] and UV-Vis spectrophotometry [, , ]. HPLC offers high sensitivity and selectivity, while UV Vis spectrophotometry provides a simpler and more cost-effective option for routine analysis.

Q11: How can the solubility of Esomeprazole Magnesium Trihydrate be enhanced for improved bioavailability?

A11: Researchers have explored the development of nanosuspensions [] and microspheres [, ] using polymers like HPMC and xanthan gum to enhance the solubility and dissolution rate of Esomeprazole Magnesium Trihydrate, potentially leading to improved bioavailability.

Q12: How do different brands of Esomeprazole Magnesium Trihydrate tablets compare in terms of dissolution profiles?

A12: Studies comparing commercially available Esomeprazole Magnesium Trihydrate tablets have revealed variations in dissolution profiles []. This highlights the importance of quality control during manufacturing to ensure consistent drug release and therapeutic efficacy.

Q13: What factors can affect the bioavailability of Esomeprazole Magnesium Trihydrate?

A13: Factors such as the type of formulation, particle size, presence of food, and gastric emptying time can influence the rate and extent of drug absorption, thereby affecting its bioavailability [, , ].

Q14: What safety aspects are evaluated during the development of Esomeprazole Magnesium Trihydrate formulations?

A14: Besides standard safety and toxicity studies, researchers assess the stability of the formulations under various storage conditions [, ] and analyze for potential genotoxic impurities [] to ensure patient safety.

Q15: Does Esomeprazole Magnesium Trihydrate have any applications beyond its role as a proton pump inhibitor?

A15: Research suggests that Esomeprazole Magnesium Trihydrate exhibits potential as a corrosion inhibitor for mild steel in acidic media []. Its ability to inhibit corrosion may offer opportunities for applications outside the pharmaceutical field.

Q16: Has Esomeprazole Magnesium Trihydrate shown any potential for antimicrobial activity?

A16: Recent studies have explored the antimicrobial activity of Esomeprazole Magnesium Trihydrate, particularly against antibiotic-resistant bacteria like Pseudomonas aeruginosa, Acinetobacter baumannii, and Staphylococcus aureus []. While preliminary findings are promising, further research is needed to explore its potential as an antimicrobial agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.